![molecular formula C20H34O2 B600487 1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol CAS No. 22419-74-5](/img/structure/B600487.png)

1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

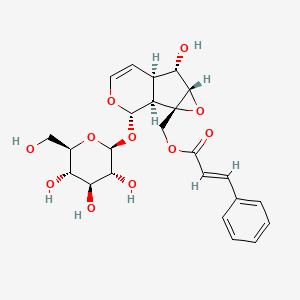

Incensole is a diterpene alcohol and a significant component of frankincense, which is derived from the resin of Boswellia trees . It is known for its medicinal properties and has been used historically in religious and cultural ceremonies . The compound has a chemical formula of C20H34O2 and a molar mass of 306.49 g/mol .

Mechanism of Action

Target of Action

Incensole primarily targets the nuclear factor-kappa B (NF-κB) , a protein complex that controls transcription of DNA, cytokine production, and cell survival . It is a major component of many inflammatory responses.

Mode of Action

Incensole acts as an inhibitor of the NF-κB pathway . By inhibiting this pathway, incensole can exert anti-inflammatory effects. It also has neuroprotective effects, particularly after brain trauma .

Biochemical Pathways

Incensole is produced in Boswellia plants via serratol from geranylgeranyl pyrophosphate (GGPP), a C20 precursor for many metabolic branches such as the chlorophyll, carotenoid, and gibberellin biosynthetic pathways . GGPP loses its pyrophosphate group enabling it to be 1,14-cyclized to form cembrene after the loss of a proton. Cembrene is then hydrolyzed to form serratol which in turn undergoes epoxidation and intramolecular cyclization to form incensole .

Pharmacokinetics

It is known that incensole is oily in appearance and has low volatility . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of incensole and their impact on its bioavailability.

Result of Action

The inhibition of the NF-κB pathway by incensole results in significant anti-inflammatory and neuroprotective effects . It has been found to exert anxiolytic, anti-depressive, and sedative effects in mice . Furthermore, incensole has been suggested to have inhibitory potential on COVID-19 main targets .

Biochemical Analysis

Biochemical Properties

Incensole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, incensole has been shown to interact with brain-derived neurotrophic factor (BDNF), glial fibrillary acidic protein (GFAP), and cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . These interactions are primarily anti-inflammatory and neuroprotective, reducing oxidative stress and promoting neuronal health.

Cellular Effects

Incensole exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been observed to reduce inflammation and oxidative stress, thereby protecting against neurodegenerative conditions . Incensole also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it enhances the expression of BDNF, which is crucial for neuronal survival and function .

Molecular Mechanism

The molecular mechanism of incensole involves its binding interactions with specific biomolecules. It inhibits the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby reducing inflammation . Additionally, incensole activates antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which help mitigate oxidative damage . These actions collectively contribute to its neuroprotective and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of incensole have been studied over time. It has been found to be relatively stable, with its anti-inflammatory and neuroprotective effects persisting over extended periods . Long-term studies have shown that incensole can maintain its efficacy in reducing oxidative stress and inflammation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of incensole vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and neuroprotective effects without any adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound may become harmful . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Incensole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is essential for optimizing the therapeutic use of incensole and predicting its pharmacokinetics .

Transport and Distribution

Within cells and tissues, incensole is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues . For instance, incensole has been shown to accumulate in the brain, where it exerts its neuroprotective effects .

Subcellular Localization

The subcellular localization of incensole is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . In neuronal cells, incensole localizes to the mitochondria and endoplasmic reticulum, where it helps mitigate oxidative stress and maintain cellular homeostasis .

Preparation Methods

Incensole can be synthetically prepared from cembrene, a terpenoid, and cembrenol (serratol), its biological precursor . The synthetic route involves the conversion of cembrene to incensole through a series of chemical reactions . Industrial production methods often involve the extraction of incensole from Boswellia resin, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Incensole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions include incensole acetate, which is an ester derivative of incensole .

Scientific Research Applications

Incensole has a wide range of scientific research applications. In chemistry, it is used as a biomarker to identify trade routes and distinguish the identity of frankincense from other resins . In biology and medicine, incensole and its derivatives have shown potential as anti-inflammatory, neuroprotective, and anti-depressive agents . They have also been studied for their potential use in treating cancer and other inflammatory conditions . In the industry, incensole is used in the production of incense and other aromatic products .

Comparison with Similar Compounds

Incensole is unique compared to other similar compounds due to its specific molecular structure and biological activities . Similar compounds include boswellic acids, which are also derived from Boswellia resin and have anti-inflammatory properties . incensole and its derivatives have shown additional neuroprotective and anti-depressive effects, making them distinct in their therapeutic potential .

Properties

CAS No. |

22419-74-5 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |

InChI |

InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+/t18-,19+,20+/m0/s1 |

InChI Key |

SSBZLMMXFQMHDP-REDNKFHQSA-N |

SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)O)C)C(C)C)/C |

Canonical SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)

![5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B600419.png)